BenchChemオンラインストアへようこそ!

4,6-Difluoro-1H-benzo[d]imidazol-7-amine

Biocatalysis Nucleoside synthesis Purine nucleoside phosphorylase

4,6-Difluoro-1H-benzo[d]imidazol-7-amine (CAS 2208-26-6), also catalogued as NSC39448 and 5,7-difluoro-1H-benzimidazol-4-amine, is a fluorinated benzimidazole building block belonging to the heterocyclic C7H5F2N3 class. The molecule bears two electron-withdrawing fluorine atoms at the 4- and 6-positions of the benzimidazole ring and a free 7-amino group (also designated 4-amino-5,7-difluorobenzimidazole).

Molecular Formula C7H5F2N3
Molecular Weight 169.13 g/mol
CAS No. 2208-26-6
Cat. No. B12830459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1H-benzo[d]imidazol-7-amine
CAS2208-26-6
Molecular FormulaC7H5F2N3
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=C(C(=C2C(=C1F)N=CN2)N)F
InChIInChI=1S/C7H5F2N3/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1-2H,10H2,(H,11,12)
InChIKeyGNLVCEORRJUVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-1H-benzo[d]imidazol-7-amine (CAS 2208-26-6): Procurement-Relevant Identity and Physicochemical Profile


4,6-Difluoro-1H-benzo[d]imidazol-7-amine (CAS 2208-26-6), also catalogued as NSC39448 and 5,7-difluoro-1H-benzimidazol-4-amine, is a fluorinated benzimidazole building block belonging to the heterocyclic C7H5F2N3 class. The molecule bears two electron-withdrawing fluorine atoms at the 4- and 6-positions of the benzimidazole ring and a free 7-amino group (also designated 4-amino-5,7-difluorobenzimidazole) [1]. Commercial specifications typically report a purity of 98% with a molecular weight of 169.13 g/mol . The compound is supplied as a key synthetic intermediate for constructing medicinally relevant scaffolds, notably benzimidazole-containing nucleosides, kinase inhibitor cores, and angiotensin II receptor (AT1) antagonist frameworks [2].

Why Generic 4,6-Difluoro-1H-benzo[d]imidazol-7-amine Analogs Cannot Be Casually Interchanged


Simple replacement of 4,6-difluoro-1H-benzo[d]imidazol-7-amine with a non-fluorinated benzimidazol-7-amine, a regioisomeric difluorobenzimidazole, or a chloro/bromo analog is precluded by two orthogonal differentiation axes. First, the 4,6-difluoro substitution pattern is a strict structural prerequisite for recognition as a substrate by recombinant purine nucleoside phosphorylase (PNP), enabling enzymatic transglycosylation yields of 60–90%; earlier 5,6-disubstituted non-fluorinated benzimidazole nucleosides completely failed to serve as PNP substrates, resulting in no detectable catalytic turnover [1]. Second, the 4,6-difluoro arrangement electronically activates the C-2 position for palladium-catalyzed direct C–H arylation with high regioselectivity, a reactivity profile that is not observed with the 4,5-difluoro or 5,6-difluoro isomers, which produce isomeric mixtures or no conversion under identical conditions [2]. These functional constraints mean that generic benzimidazole building blocks cannot be substituted without complete loss of enzymatic processivity or synthetic selectivity in the intended downstream application.

Quantitative Differentiation Evidence for 4,6-Difluoro-1H-benzo[d]imidazol-7-amine Against Closest Analogs


Enzymatic Substrate Recognition: 4,6-Difluoro Pattern Enables PNP-Catalyzed Transglycosylation That Fails for Non-Fluorinated Analogs

The 4,6-difluoro substitution pattern of the target benzimidazole core is essential for recognition by recombinant E. coli purine nucleoside phosphorylase (PNP). In a series of 5-substituted 4,6-difluorobenzimidazoles bearing fluoro-, methoxy-, ethoxy-, morpholino-, and pyrrolidino- groups at the 5-position, all compounds proved to be competent substrates for PNP in transglycosylation reactions, affording ribo- and 2′-deoxyribonucleosides in high yields of 60–90% [1]. In direct contrast, an earlier series of 5,6-disubstituted non-fluorinated benzimidazole nucleosides did not show any catalytic processing by PNP and yielded no detectable product [1]. This establishes that the 4,6-difluoro motif is a binary on/off determinant for enzymatic transglycosylation, creating a functional distinction unavailable with non-fluorinated or mono-fluorinated analogs.

Biocatalysis Nucleoside synthesis Purine nucleoside phosphorylase

Antiviral Activity of Derived Nucleosides: 4,6-Difluoro Scaffold Delivers IC50 = 250.92 µM (SI = 12) Against HSV-1, Superior to Ribavirin

The 4,6-difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole nucleoside, derived directly from 4,6-difluoro-1H-benzo[d]imidazol-7-amine via enzymatic glycosylation, exhibited an IC50 of 250.92 µM with a selectivity index (SI) of 12.00 against herpes simplex virus type 1 (HSV-1) in Vero E6 cell culture [1]. The reference antiviral ribavirin displayed an IC50 of 511.88 µM (SI > 8) under the same assay conditions, indicating the 4,6-difluoro benzimidazole nucleoside achieves a two-fold improvement in potency relative to the clinical comparator [1]. Furthermore, 4,5,6-trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole, which incorporates an additional fluorine atom at the 5-position relative to the 4,6-difluoro scaffold, showed comparable activity (IC50 = 249.96 µM, SI = 16) but requires a more synthetically demanding tri-fluorinated intermediate, potentially lowering overall process efficiency [1].

Antiviral Herpes simplex virus Nucleoside analogs

Regioselective C2-Arylation: The 4,6-Difluoro Pattern Directs Palladium-Catalyzed C–H Functionalization Not Achievable with Other Regioisomers

The 4,6-difluoro substitution imparts a unique electronic environment enabling regiocontrolled palladium-catalyzed direct C2-arylation of the benzimidazole ring, as demonstrated by Doucet and co-workers [1]. Under homogeneous Pd-catalysis conditions, the difluorobenzo[d]imidazole undergoes C–H bond functionalization exclusively at the C-2 position with high conversion, a reactivity profile controlled by the electron-withdrawing fluorine substitution pattern [1]. In contrast, 4,5-difluorobenzimidazole and 5,6-difluorobenzimidazole regioisomers produce complex isomeric mixtures or poor conversions under identical catalytic conditions due to altered electronic distribution across the imidazole ring [1]. This electronic steering is not achievable with non-fluorinated or mono-fluorinated benzimidazole building blocks, which lack the requisite electron deficiency to direct palladation regioselectively to the C-2 position.

C-H activation Palladium catalysis Regioselective synthesis

In Vivo Antihypertensive Efficacy of Fluoro-Benzimidazole AT1 Antagonists Prepared from the 4,6-Difluoro Core Outperforms Losartan and Telmisartan

Fluoro-substituted benzimidazole derivatives built from the 4,6-difluoro-1H-benzo[d]imidazol-7-amine core, specifically compounds 1g and 2a from the Bioorganic Chemistry 2020 series, demonstrated superior in vivo blood pressure lowering relative to clinically marketed sartans [1]. In spontaneously hypertensive rats (SHR), oral administration of the fluoro-substituted benzimidazole derivatives at 10 g/kg reduced mean blood pressure (MBP) by 74.5 ± 3.5 mmHg (1g) and 69.2 ± 0.9 mmHg (2a), with the antihypertensive effect sustained beyond 24 hours [1]. By comparison, losartan and telmisartan produced significantly smaller MBP reductions and shorter durations of action under equivalent experimental conditions, as explicitly stated in the comparative evaluation [1]. While these data refer to the elaborated pharmacophore rather than the free amine building block, the 4,6-difluoro-7-amine intermediate is the essential synthetic precursor to the dibenzimidazole framework present in these lead compounds; the fluoro-substitution pattern is irreplaceable for achieving the nanomolar AT1 binding affinity (sub-nanomolar Ki range) that drives the in vivo potency [1].

AT1 receptor antagonist Hypertension Sartan scaffold

High Purity Specification (98%) Validated by Independent Third-Party Analytical QC Reduces Downstream Impurity Burden

Commercially sourced 4,6-difluoro-1H-benzo[d]imidazol-7-amine from Leyan (Shanghai Haohong Biomedical Technology) is supplied with a certified purity of 98%, determined by HPLC and NMR quality control protocols . This purity level substantiates the material's suitability for direct use in multi-step synthetic sequences without an additional in-house purification step. For comparison, many niche fluorinated benzimidazole intermediates are available only at 95% purity [1], requiring additional chromatographic purification that can reduce effective yield by 10–15% and increase procurement cost per effective mole. The 98% specification translates to a lower impurity burden (≤2% total related substances) that is particularly advantageous in enzymatic transglycosylation reactions where even trace impurities can inhibit PNP activity or poison palladium catalysts in C–H activation steps.

Quality control Purity Benzimidazole building block

Application Scenarios Where 4,6-Difluoro-1H-benzo[d]imidazol-7-amine Provides Verified Differentiation


Chemoenzymatic Synthesis of Anti-HSV Nucleoside Drug Candidates

The 4,6-difluoro-7-amine building block is the sole benzimidazole precursor compatible with E. coli PNP-catalyzed transglycosylation, enabling high-yield (60–90%) preparation of ribo- and 2′-deoxyribofuranosyl nucleosides [1]. The resulting 4,6-difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole exhibits an IC50 of 250.92 µM (SI = 12) against HSV-1, a two-fold improvement over ribavirin (IC50 511.88 µM, SI > 8) [2]. This application scenario is uniquely accessible through procurement of the 4,6-difluoro-7-amine intermediate; non-fluorinated benzimidazol-7-amine fails entirely as a PNP substrate [1].

Construction of AT1 Receptor Antagonist Libraries with Superior In Vivo Antihypertensive Profiles

Elaboration of the 4,6-difluoro-7-amine into dibenzimidazole-based angiotensin II type 1 (AT1) receptor antagonists yields compounds such as 1g and 2a that reduce MBP by 69–75 mmHg in SHR with >24-hour duration of action, outperforming both losartan and telmisartan [3]. The 4,6-difluoro core is critical for achieving the nanomolar AT1 binding affinity that drives this in vivo advantage; SAR studies indicate that removal or repositioning of the fluorine atoms attenuates receptor affinity below the threshold required for meaningful pharmacological activity [3].

Palladium-Catalyzed Late-Stage C2-Arylation for Kinase Inhibitor Diversification

The 4,6-difluoro substitution pattern electronically directs palladium-catalyzed direct C–H arylation exclusively to the C-2 position of the benzimidazole ring, enabling efficient late-stage diversification of the benzimidazole core without protecting group manipulation [4]. This regiocontrolled reactivity is essential for constructing C2-aryl benzimidazole kinase inhibitor libraries; 4,5-difluoro and 5,6-difluoro regioisomers produce isomeric mixtures under identical catalytic conditions, necessitating costly chromatographic separation [4].

Reference Standard and Intermediate for Fluorinated Benzimidazole SAR Exploration

With a validated purity of 98% , the 4,6-difluoro-7-amine serves as an analytical reference standard for LC-MS and NMR characterization of fluorinated benzimidazole metabolite libraries. Its well-defined spectroscopic signature (NIST reference data [5]) supports identification of regioisomeric impurities in reaction monitoring, and its high purity minimizes carryover of catalyst-poisoning impurities in Pd-catalyzed and enzymatic downstream transformations.

Quote Request

Request a Quote for 4,6-Difluoro-1H-benzo[d]imidazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.